molecular formula C7H4Br2ClNO B15222128 2-Bromo-1-(5-bromo-6-chloropyridin-2-yl)ethanone CAS No. 1823359-04-1

2-Bromo-1-(5-bromo-6-chloropyridin-2-yl)ethanone

Cat. No.: B15222128
CAS No.: 1823359-04-1
M. Wt: 313.37 g/mol
InChI Key: OXEBBUZKMBMSPR-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-bromo-6-chloropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H4Br2ClNO It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-bromo-6-chloropyridin-2-yl)ethanone typically involves the bromination of 1-(5-bromo-6-chloropyridin-2-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromo-6-chloropyridin-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols or alkanes.

Scientific Research Applications

2-Bromo-1-(5-bromo-6-chloropyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-bromo-6-chloropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atoms and the ethanone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes by modifying proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(5-bromo-6-chloropyridin-2-yl)ethanone is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct chemical properties. This dual halogenation can enhance its reactivity and potential biological activities compared to similar compounds with only one halogen atom .

Properties

CAS No.

1823359-04-1

Molecular Formula

C7H4Br2ClNO

Molecular Weight

313.37 g/mol

IUPAC Name

2-bromo-1-(5-bromo-6-chloropyridin-2-yl)ethanone

InChI

InChI=1S/C7H4Br2ClNO/c8-3-6(12)5-2-1-4(9)7(10)11-5/h1-2H,3H2

InChI Key

OXEBBUZKMBMSPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)Cl)C(=O)CBr

Origin of Product

United States

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